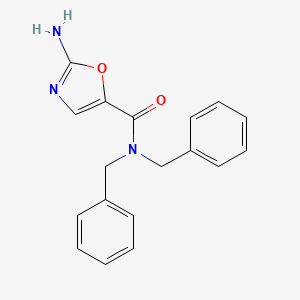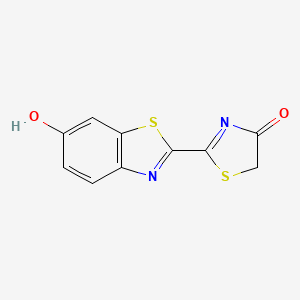![molecular formula C17H19N5O B10756476 1-[(2s)-4-(5-Phenyl-1h-Pyrazolo[3,4-B]pyridin-4-Yl)morpholin-2-Yl]methanamine](/img/structure/B10756476.png)
1-[(2s)-4-(5-Phenyl-1h-Pyrazolo[3,4-B]pyridin-4-Yl)morpholin-2-Yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine involves several steps. One common method starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate . This intermediate is then protected with PMB-Cl to produce a key intermediate . Another approach involves the reaction of meta-aminobenzoic acid with morpholine to produce another intermediate . These intermediates are then combined and further processed to yield the final compound .
Chemical Reactions Analysis
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a kinase inhibitor, specifically targeting serine/threonine-protein kinase Chk1 . In medicine, it is being explored for its potential therapeutic applications, including cancer treatment . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1 . This interaction inhibits the kinase activity, leading to the disruption of cellular processes that are critical for cancer cell survival . The compound’s effects are mediated through specific pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine is unique compared to other similar compounds due to its specific structure and mechanism of action . Similar compounds include other pyrazolopyridines and phenylpyridines, which also exhibit kinase inhibitory activity . the specific substitution pattern and molecular interactions of this compound make it distinct and potentially more effective in certain applications .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C17H19N5O/c18-8-13-11-22(6-7-23-13)16-14(12-4-2-1-3-5-12)9-19-17-15(16)10-20-21-17/h1-5,9-10,13H,6-8,11,18H2,(H,19,20,21)/t13-/m0/s1 |
InChI Key |
YBRZCAKSBYWZTC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C2=C3C=NNC3=NC=C2C4=CC=CC=C4)CN |
Canonical SMILES |
C1COC(CN1C2=C3C=NNC3=NC=C2C4=CC=CC=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-YL]isoxazol-5(2H)-one](/img/structure/B10756395.png)
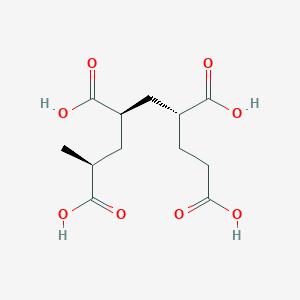
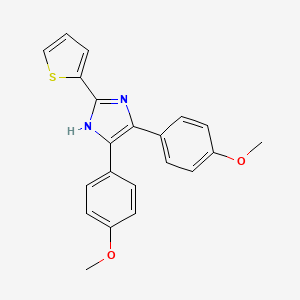
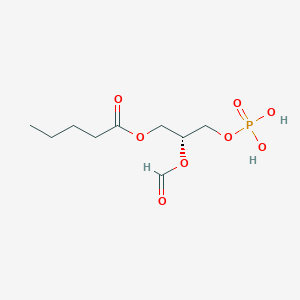
![1-{[(1E)-(3-Hydroxy-2-methyl-5-{[(trihydroxy-lambda^5^-phosphanyl)oxy]methyl}pyridin-4-YL)methylidene]amino}undecan-2-one](/img/structure/B10756409.png)
![2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B10756412.png)
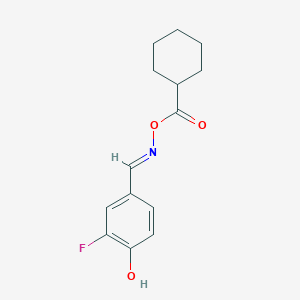
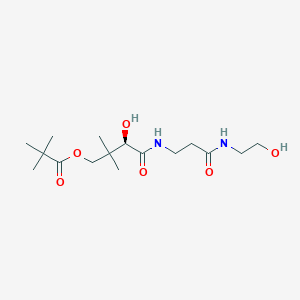
![4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid](/img/structure/B10756441.png)
![4-Chloro-N-(3-Methoxypropyl)-N-[(3s)-1-(2-Phenylethyl)piperidin-3-Yl]benzamide](/img/structure/B10756446.png)
![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)
